hexafluorosilicon(2-);iron(3+)

Description

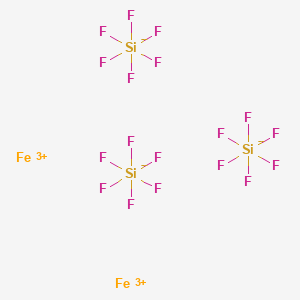

Hexafluorosilicon(2−); iron(3+), also termed iron(III) hexafluorosilicate, is a coordination compound comprising the hexafluorosilicate anion $[SiF6]^{2-}$ and ferric iron ($Fe^{3+}$). The compound’s structure involves $Fe^{3+}$ ions electrostatically bound to $[SiF6]^{2-}$ octahedra, with possible hydration states (e.g., $Fe2(SiF6)3 \cdot nH2O$) . The $[SiF_6]^{2-}$ anion features a robust octahedral geometry with Si–F bond lengths of 1.71 Å, contributing to stability in acidic conditions .

Propriétés

Numéro CAS |

12062-26-9 |

|---|---|

Formule moléculaire |

F18Fe2Si3 |

Poids moléculaire |

537.92 g/mol |

Nom IUPAC |

hexafluorosilicon(2-);iron(3+) |

InChI |

InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |

Clé InChI |

CNYKJSBXRDTEHS-UHFFFAOYSA-N |

SMILES canonique |

F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.

Industrial Production Methods

On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.

Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).

Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).

Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.

Major Products Formed

Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.

Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.

Applications De Recherche Scientifique

Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.

Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.

Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.

Mécanisme D'action

The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Comparison of Hexafluorosilicate Salts

- Stability : Unlike $Fe^{2+}$ hexafluorosilicate ($FeSiF6 \cdot 6H2O$), which is hygroscopic and stable in hydrated form , $Fe^{3+}$ hexafluorosilicate likely hydrolyzes in aqueous solutions due to $Fe^{3+}$’s strong tendency to form oxyhydroxides ($FeO(OH)$) .

- Solubility : $Fe^{3+}$ salts generally exhibit lower solubility than $Fe^{2+}$ counterparts (e.g., $FeCl3$ vs. $FeCl2$) due to higher lattice energy .

Table 2: Comparison of Fe³⁺-Containing Compounds

- Iron Uptake: $Fe^{3+}$ in hexafluorosilicate is less bioavailable than heme iron or $Fe^{2+}$ due to poor absorption in the gut (non-heme iron absorption relies on DCYTB and DMT1 transporters) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.